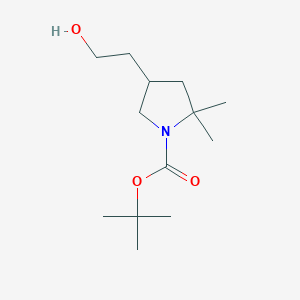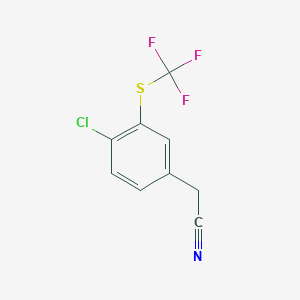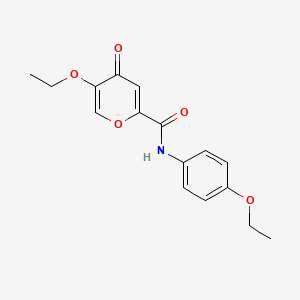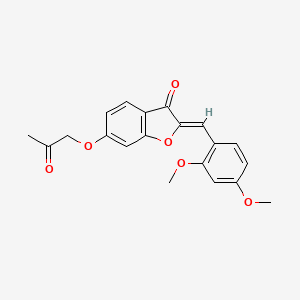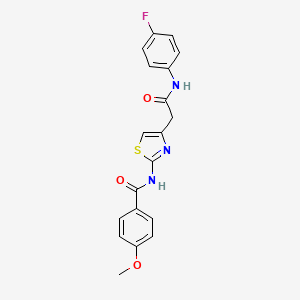![molecular formula C9H17NO3 B2689058 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 863565-85-9](/img/structure/B2689058.png)
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol
Übersicht
Beschreibung
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol: is a chemical compound with a unique spirocyclic structure. This compound features a spiro[4.5]decane core with an aminomethyl group and a dioxolane ring. The presence of both an amino group and a hydroxyl group in its structure makes it an interesting candidate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol can be achieved through a multi-step process involving the formation of the spirocyclic core followed by functional group modifications. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method allows for the formation of the spirocyclic structure with high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and interact with various enzymes and receptors. This compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications and the target of interest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-[1-(Aminomethyl)cycloheptyl]spiro[4.5]decan-8-ol
- 8-[1-(Aminomethyl)cyclooctyl]spiro[4.5]decan-8-ol
Uniqueness
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol is unique due to its spirocyclic structure combined with the presence of both an amino and a hydroxyl group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c10-7-8(11)1-3-9(4-2-8)12-5-6-13-9/h11H,1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJYSQGCJGEDBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CN)O)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Bromo-4-chloro-n-[1-(propan-2-yl)-1h-pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2688975.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2688976.png)
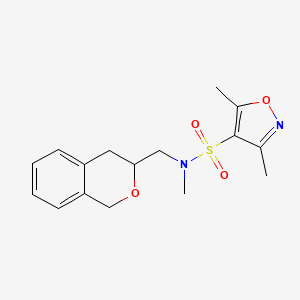
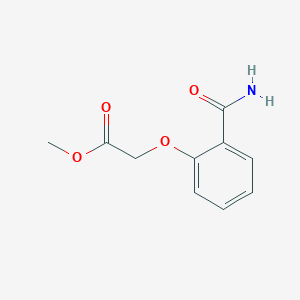
![2-(1H-1,3-benzodiazol-1-yl)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2688982.png)
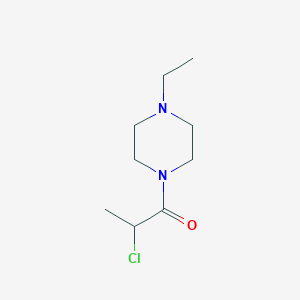
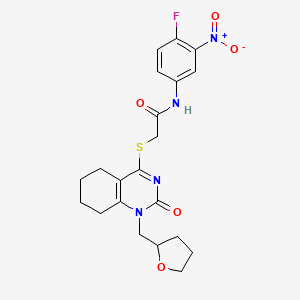
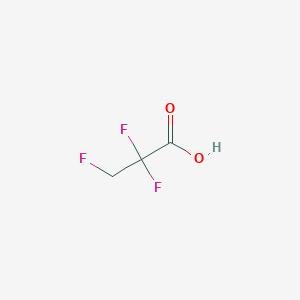
![2-Methoxyethyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2688987.png)
